5-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide
Description
This compound features a thiophene-2-sulfonamide core substituted with an ethyl group at the 5-position and a methyl-linked thian ring modified with a 2-hydroxyethoxy group.
Properties
IUPAC Name |
5-ethyl-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S3/c1-2-12-3-4-13(21-12)22(17,18)15-11-14(19-8-7-16)5-9-20-10-6-14/h3-4,15-16H,2,5-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGFWHRLFXNMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2(CCSCC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiophene moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to 5-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide have shown significant antibacterial and antifungal properties. Studies suggest that modifications in the thiophene structure can enhance these effects, making them promising candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Thiophene derivatives have been reported to inhibit cyclooxygenases and lipoxygenases, which are key enzymes in the inflammatory process. This suggests potential applications in treating inflammatory diseases .
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines by altering the tumor microenvironment's pH and affecting cell viability. For instance, saccharide-modified thiadiazole sulfonamides have shown promise in inhibiting carbonic anhydrases associated with tumor growth .
Case Studies
Several case studies illustrate the applications of this compound:
- Antimicrobial Testing : In vitro studies demonstrated that derivatives of this compound exhibited potent antibacterial activity against Gram-positive bacteria, suggesting its potential as a new antibiotic agent.
- Cancer Cell Line Studies : Research involving HT-29 (colorectal), MDA-MB-231 (breast), and MG-63 (osteosarcoma) cell lines revealed that certain derivatives could significantly reduce cell viability under hypoxic conditions, indicating their potential as anticancer agents .
- Inhibition of Carbonic Anhydrases : A series of modified sulfonamides were tested for their ability to inhibit carbonic anhydrases II, IX, and XII. Results showed promising inhibitory activity, particularly against the tumor-associated isoforms, highlighting their therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of 5-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogues
Compound A : 2-(5-((4-Butylphenyl)ethynyl)thiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides (15a-d, 22, 23)
- Structure : Shares the thiophene-2-sulfonamide scaffold but incorporates an ethynyl-linked 4-butylphenyl group and a tetrahydropyran-protected hydroxyl group.
- Synthesis: Prepared via microwave-assisted Sonogashira coupling (60°C, 10 min, THF) using Pd(II)/Cu(I) catalysts .
Compound B : Ethyl-2-(4-{N-[(thiophen-2-yl)methyl]-4-methylbenzyl}sulfonamido}phenyl)acetate (79)
- Structure : Lacks the thian ring and hydroxyethoxy group; instead, it features a methylbenzyl substituent and an ester group.
- Purity: 71% after synthesis (vs.
- Biological Relevance : Demonstrated dual inhibition of 5-LOX and mPGES-1, suggesting that the target compound’s thian ring may similarly modulate anti-inflammatory activity .
Compound C : Ethyl 4-{N-[(thiophen-2-yl)methyl]-4-cyanobenzen}sulfonamido}benzoat (80)
- Structure: Substitutes the ethyl group with a cyanoaryl moiety, increasing electron-withdrawing character.
- Purity: 51%, highlighting challenges in synthesizing cyanobenzene derivatives compared to ethyl-substituted analogues .
Pharmacokinetic and Physicochemical Properties
- Key Insight : The hydroxyethoxy group in the target compound likely reduces LogP compared to Compound A, improving aqueous solubility.
Structure-Activity Relationship (SAR) Insights
- Hydroxyethoxy Thian Ring : Introduces hydrogen-bonding capacity absent in Compounds A–C, which may improve selectivity for hydrophilic enzyme pockets.
- Thiophene Sulfonamide Core : Common to all analogues, critical for sulfonamide-mediated interactions with zinc-containing enzymes (e.g., carbonic anhydrases).
Biological Activity
5-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide is a compound that falls under the category of thiophene-based sulfonamides, which have garnered attention for their diverse biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Thiophene-based sulfonamides are primarily known for their inhibitory effects on carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes. The inhibition of these enzymes can lead to significant therapeutic effects, particularly in conditions such as glaucoma and obesity.
Inhibition of Carbonic Anhydrases
Recent studies have shown that thiophene-based sulfonamides exhibit potent noncompetitive inhibitory properties against human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). The inhibition constants (K_i) for these compounds range from 66.49 nM to 234.99 µM against hCA-I and from 74.88 nM to 38.04 µM against hCA-II, indicating a strong affinity for these targets .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Target | IC50 Range | K_i Values |
|---|---|---|---|
| Inhibition of hCA-I | Carbonic Anhydrase I | 69 nM - 70 µM | 66.49 ± 17.15 nM |
| Inhibition of hCA-II | Carbonic Anhydrase II | 23.4 nM - 1.405 µM | 74.88 ± 20.65 nM |
Case Studies
-
Study on Thiophene-based Sulfonamides
A comprehensive evaluation of thiophene-based sulfonamides revealed their effectiveness as inhibitors of carbonic anhydrases, with specific emphasis on their low toxicity and minimal side effects. The study utilized molecular docking techniques to elucidate the binding interactions between the compounds and the target enzymes, confirming that the thiophene moiety plays a significant role in the inhibitory mechanism . -
FDA-approved Thiophene Drugs
A review highlighted that thiophene derivatives have been approved for various therapeutic applications, including anti-inflammatory and anti-diabetic treatments. The structural attributes of thiophenes contribute to their efficacy by enhancing membrane permeability and interaction with biological targets .
Research Findings
Recent research has expanded the understanding of the biological implications of thiophene-based sulfonamides:
- Antimicrobial Activity : Some studies indicate potential antimicrobial properties, suggesting that these compounds may inhibit bacterial growth by targeting specific metabolic pathways.
- Anti-inflammatory Effects : The ability of thiophene derivatives to modulate inflammatory processes has been documented, with implications for treating conditions such as arthritis and other inflammatory diseases .
Q & A
Q. What are the common synthetic routes for 5-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis typically involves coupling reactions between thiophene sulfonamide precursors and functionalized thian derivatives. Key steps include:
- Microwave-assisted Sonogashira coupling : For introducing ethynyl groups, as demonstrated in analogous thiophene sulfonamide syntheses using palladium catalysts (e.g., dichlorobis(triphenylphosphine)palladium(II)), copper iodide, and triethylamine in THF under microwave irradiation (60°C, 10 min) .
- Reflux conditions : For sulfonamide bond formation, refluxing in polar aprotic solvents (e.g., DMF) for 5 hours, followed by recrystallization from dioxane to improve purity .
Optimization strategies : - Catalyst loading: Reducing palladium catalyst to 0.05 equiv. minimizes side reactions.
- Purification: Column chromatography (silica gel, EtOAc/hexane gradients) enhances purity, as shown in sulfonium salt syntheses .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- HPLC : Retention time analysis (e.g., 1.01 minutes under SQD-FA05 conditions) ensures purity, with mobile phases optimized for sulfonamide derivatives .
- LCMS : Molecular ion peaks (e.g., m/z 1011 [M+H]⁺) confirm molecular weight, critical for verifying synthetic success .
- NMR spectroscopy : ¹H/¹³C-NMR detects structural features like the thian ring’s methylene group (δ ~3.5–4.0 ppm) and hydroxyethoxy substituents (δ ~3.6–4.2 ppm) .
- Elemental analysis : Validates empirical formulas (e.g., C, H, N, S content within ±0.4% of theoretical values) .
Q. What initial biological screening approaches are recommended for evaluating this compound’s bioactivity?
Methodological Answer:
- In vitro cytotoxicity assays : Screen against cancer cell lines (e.g., U87MG glioma cells) using MTT assays, with IC₅₀ values calculated from dose-response curves .
- Enzyme inhibition studies : Test against targets like 5-lipoxygenase (5-LOX) or prostaglandin E₂ synthase-1 (mPGES-1) via spectrophotometric monitoring of product formation .
- Structural analogs : Compare activity with related thiophene sulfonamides, such as 5-phenyl-1,3-thiazole-4-sulfonamide derivatives, which showed antitumor activity in 60 cell lines .
Advanced Research Questions
Q. How does the 2-hydroxyethoxy substituent in the thian moiety influence the compound’s physicochemical properties and biological activity?
Methodological Answer:
- Solubility : The hydroxyethoxy group enhances hydrophilicity, improving aqueous solubility (e.g., logP reduction by ~0.5 units compared to non-polar analogs) .
- Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (e.g., 140°C for analogs with similar substituents), critical for storage and handling .
- Bioactivity : Hydrogen bonding via the hydroxyl group may enhance target binding, as seen in sulfonamide inhibitors of 5-LOX/mPGES-1, where polar groups improved IC₅₀ values by 2–3-fold .
Q. How can researchers resolve contradictions in reported biological data for structurally similar sulfonamides?
Methodological Answer:
- Purity verification : Reanalyze compounds via HPLC and LCMS to rule out impurities (e.g., >95% purity required for reliable IC₅₀ determination) .
- Assay standardization : Use consistent cell lines (e.g., NCI-60 panel) and enzyme sources (e.g., recombinant human 5-LOX) to minimize variability .
- Meta-analysis : Compare datasets from multiple studies (e.g., antitumor activity in 60 cell lines vs. glioma-specific assays) to identify structure-activity trends .
Q. What strategies mitigate stability issues during large-scale synthesis or storage?
Methodological Answer:
- Temperature control : Store at –20°C under inert atmosphere to prevent decomposition, as sulfonium salts with hydroxyethoxy groups degrade >120°C .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) removes reactive intermediates that accelerate degradation .
- Formulation : Lyophilize as a stable hydrochloride salt, improving shelf life compared to free bases .
Q. How can computational modeling guide the design of analogs with improved target selectivity?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding modes to targets like mPGES-1, focusing on interactions between the sulfonamide group and catalytic residues (e.g., Arg-126) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize electron-withdrawing groups (e.g., –CF₃) for synthesis .
- MD simulations : Assess conformational stability of the thian ring in aqueous vs. lipid bilayer environments to optimize bioavailability .
Q. What comparative analyses validate the compound’s advantages over analogous thiophene sulfonamides?
Methodological Answer:
- Synthetic efficiency : Compare yields and step counts (e.g., 3-step vs. 5-step routes) using metrics like Process Mass Intensity (PMI) .
- Biological potency : Benchmark IC₅₀ values against clinical candidates (e.g., celecoxib for COX-2 inhibition) to assess therapeutic potential .
- Thermal stability : Contrast DSC profiles with analogs lacking hydroxyethoxy groups, which decompose 20°C lower .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
